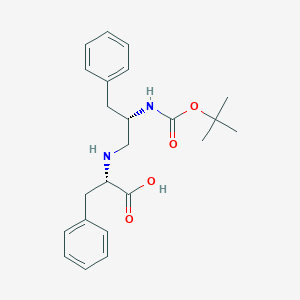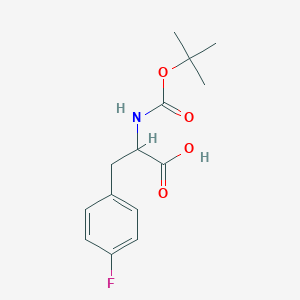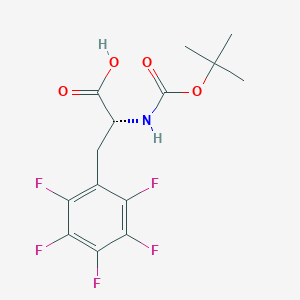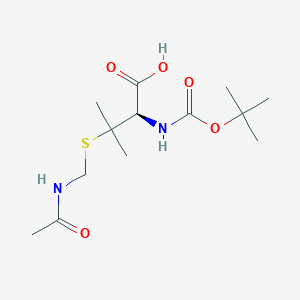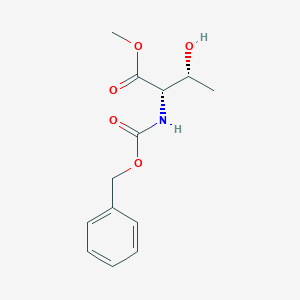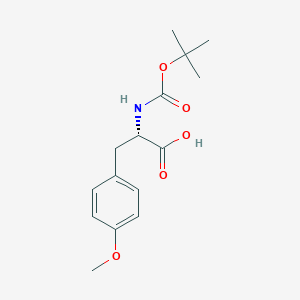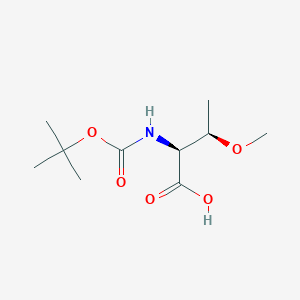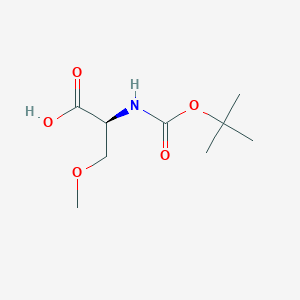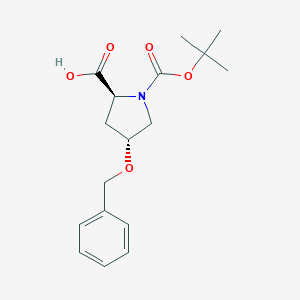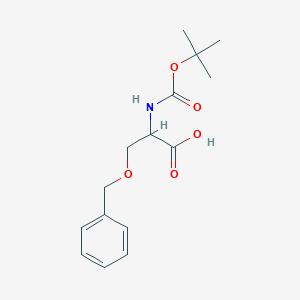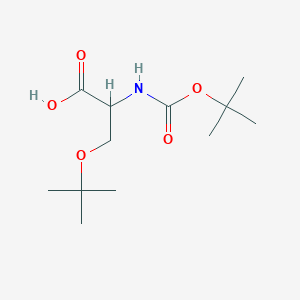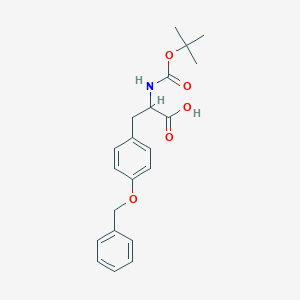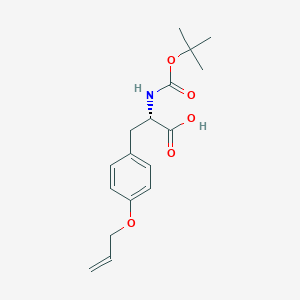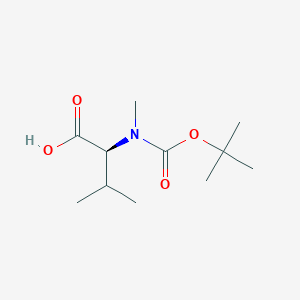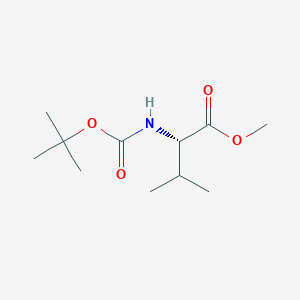
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .Aplicaciones Científicas De Investigación
Polymorphism in Crystal Structures
The compound exhibits polymorphism, crystallizing in two different forms within the same space group. This characteristic is essential for understanding molecular conformation and designing crystalline materials with specific properties. The study by Gebreslasie, Jacobsen, and Görbitz (2011) reveals that despite the polymorphism, the molecular conformation remains consistent across the two forms, showcasing the compound's potential in materials science for developing new crystalline structures with predictable properties (Gebreslasie et al., 2011).
Synthesis of Non-natural Amino Acids
Constantinou-Kokotou et al. (2001) describe a general method for synthesizing enantiopure non-natural alpha-amino acids using this compound as a key intermediate. The method's versatility in generating a variety of delta, epsilon-unsaturated alpha-amino acids underscores its significance in peptide synthesis and drug development (Constantinou-Kokotou et al., 2001).
Analytical Chemistry and Food Science
In the study of fermented foods, the enantiomeric ratios of aroma compounds formed by the Ehrlich degradation of l-isoleucine were analyzed, highlighting the compound's role in understanding the biochemistry of flavor development. This research by Matheis, Granvogl, and Schieberle (2016) provides insights into the enzymatic processes underlying flavor formation in foods, demonstrating the compound's utility in food science and analytical chemistry (Matheis et al., 2016).
Synthesis of Complex Molecules
Thomas and Vickers (2009) utilized a stereoselective Mannich reaction involving a derivative of the compound for the asymmetric synthesis of stemofoline, a potential precursor for complex natural product synthesis. This application underscores the compound's utility in constructing molecules with multiple stereocenters, relevant in the synthesis of biologically active compounds (Thomas & Vickers, 2009).
Materials Science
Tsai, Wang, and Darensbourg (2016) demonstrate the production of degradable polycarbonates from derivatives of the compound, illustrating its potential in creating environmentally benign materials. This research into CO2-based copolymers from biocompatible monomers emphasizes the compound's role in developing new materials that are both sustainable and biologically compatible (Tsai et al., 2016).
Propiedades
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
CAS RN |
58561-04-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

